Product packaging for 2-Chlorofuro[2,3-c]pyridin-7-amine(Cat. No.:)

2-Chlorofuro[2,3-c]pyridin-7-amine

Cat. No.: B8811829
M. Wt: 168.58 g/mol
InChI Key: WSKBUDGIDZNKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorofuro[2,3-c]pyridin-7-amine (CAS: 1326713-73-8) is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . This fused bicyclic heterocycle features a chlorinated furopyridine core, a scaffold recognized in medicinal chemistry for its potential as a privileged structure capable of providing ligands for various biological targets . While the specific biological profile of this compound is an area of active investigation, its core structure is related to classes of 7-aminofuropyridine derivatives that have been researched in the context of kinase inhibition and for potential applications in oncology and the treatment of inflammatory diseases . The presence of both an amine and a chlorine atom on its heteroaromatic system offers versatile synthetic handles for further functionalization, making it a valuable building block for constructing more complex molecules in drug discovery and development programs . This product is intended for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B8811829 2-Chlorofuro[2,3-c]pyridin-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chlorofuro[2,3-c]pyridin-7-amine

InChI

InChI=1S/C7H5ClN2O/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H,(H2,9,10)

InChI Key

WSKBUDGIDZNKGB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=C(O2)Cl)N

Origin of Product

United States

Synthetic Methodologies for 2 Chlorofuro 2,3 C Pyridin 7 Amine

Retrosynthetic Analysis of 2-Chlorofuro[2,3-c]pyridin-7-amine

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnections involve the bonds forming the furan (B31954) and pyridine (B92270) rings and the carbon-halogen and carbon-nitrogen bonds of the substituents.

A plausible retrosynthetic pathway begins by disconnecting the 7-amino group, leading to a 2,7-dichlorofuro[2,3-c]pyridine intermediate. This intermediate can be a versatile precursor, as the chlorine at the 7-position is generally more susceptible to nucleophilic substitution than the one at the 2-position. The 2,7-dichloro intermediate could, in turn, be derived from a furo[2,3-c]pyridin-7(6H)-one precursor through a chlorination reaction.

Further disconnection of the furan ring of the furo[2,3-c]pyridin-7(6H)-one could lead to a substituted pyridine derivative, such as a 3-substituted-4-hydroxypyridine, which can then be cyclized with a suitable two-carbon synthon to form the furan ring. Alternatively, the pyridine ring can be constructed onto a pre-existing furan scaffold. This dual approach provides flexibility in the choice of starting materials and reaction conditions.

Direct Synthesis Routes to this compound

The direct synthesis of this compound can be approached through a sequence of reactions that build upon a pre-formed furo[2,3-c]pyridine (B168854) core or construct the substituted heterocycle in a more convergent manner.

Conversion from Furo[2,3-c]pyridin-7(6H)-one precursors

A common strategy for the synthesis of 7-aminofuropyridines involves the conversion of a furo[2,3-c]pyridin-7(6H)-one precursor. This lactam functionality can be converted to a more reactive leaving group, such as a chloro group, which can then be displaced by an amine.

The conversion of the pyridinone to the 7-chloro derivative can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. This transformation is a key step in activating the 7-position for subsequent nucleophilic substitution.

Halogenation strategies at the 2-position

The introduction of the chlorine atom at the 2-position of the furo[2,3-c]pyridine ring system can be a challenging step. Direct electrophilic halogenation of the furan ring is a possibility, although regioselectivity can be an issue. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack.

Alternatively, the 2-chloro substituent can be introduced earlier in the synthetic sequence, for instance, by starting with a pre-halogenated furan or pyridine precursor before the cyclization step that forms the fused ring system. Another approach involves the diazotization of a 2-aminofuro[2,3-c]pyridine derivative, followed by a Sandmeyer-type reaction with a chloride source.

Introduction of the 7-amino group

The 7-amino group is typically introduced via nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group at the 7-position, most commonly a chlorine atom. The reaction of 2,7-dichlorofuro[2,3-c]pyridine with ammonia (B1221849) or a protected ammonia equivalent would lead to the desired this compound. The higher reactivity of the 7-chloro group compared to the 2-chloro group often allows for selective amination.

Uncatalyzed amination of 2-chloropyridines can be achieved using a flow reactor at high temperatures, which can overcome the activation barrier for such reactions. researchgate.net This method has been shown to be effective for a variety of secondary amines with both electron-rich and electron-deficient 2-chloropyridines. researchgate.net While this method applies to 2-chloropyridines, the principles can be extended to the amination at the 7-position of a 2-chloro-7-halofuro[2,3-c]pyridine.

Reagent/CatalystConditionsSubstrate ScopeReference
AmmoniaHigh pressure, elevated temperature7-halofuropyridinesGeneral SNAr conditions
Sodium Amide (Chichibabin reaction)High temperature in apolar solventsPyridines without leaving groups youtube.com
Ts₂O-tBuNH₂ followed by TFAOne-pot, high regioselectivity for 2-aminationPyridine N-oxides organic-chemistry.org

General Synthetic Strategies for the Furo[2,3-c]pyridine Core Applicable to the Compound

The construction of the furo[2,3-c]pyridine core is a critical aspect of the synthesis of this compound. Several cyclization strategies have been developed for related furo[2,3-b]pyridines and can be adapted for the [2,3-c] isomer.

Cyclization reactions involving pyridine and furan precursors

One of the most common approaches to the furo[2,3-c]pyridine skeleton is the annulation of a furan ring onto a pre-existing pyridine. This can be achieved by reacting a suitably functionalized pyridine, such as a 4-hydroxy-3-substituted pyridine, with a reagent that provides the remaining two carbons of the furan ring.

For instance, a palladium-catalyzed coupling of a 3-chloro-2-hydroxypyridine with a terminal alkyne can lead to the formation of a 2-substituted furo[3,2-b]pyridine. nih.gov A similar strategy could potentially be employed for the synthesis of furo[2,3-c]pyridines starting from a 4-chloro-3-hydroxypyridine derivative.

Another strategy involves the condensation of a 1,3-dihydroxyacridone with (E)-1,4-dibromo-2-methylbut-2-ene to form a furoacridone core, which shares the furo-pyridine fused system. orgsyn.org This type of condensation reaction highlights the possibility of forming the furan ring through cyclization with a bifunctional electrophile.

Reaction TypePrecursorsKey Reagents/CatalystsReference
Palladium-catalyzed coupling and cyclization3-chloro-2-hydroxypyridine, terminal alkynePd/C-CuI-PPh₃-Et₃N nih.gov
Condensation1,3-dihydroxyacridone, (E)-1,4-dibromo-2-methylbut-2-ene- orgsyn.org

Nucleophilic Aromatic Substitution (SNAr) approaches in fused systems

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing pyridine rings, particularly those bearing leaving groups at positions activated by the ring nitrogen. In pyridine and related heterocycles, the C-2 and C-4 positions are electronically deficient and thus susceptible to nucleophilic attack. stackexchange.com This is because the anionic intermediate (a Meisenheimer-like complex) formed during the reaction is stabilized by resonance, with one form placing the negative charge on the electronegative nitrogen atom. stackexchange.comnih.gov This principle extends to fused systems like furo[2,3-c]pyridines.

In the context of synthesizing derivatives of this compound, an SNAr approach would typically involve the displacement of a halide or other suitable leaving group from the pyridine portion of the fused ring system by a nucleophile. For instance, a precursor like 2,7-dichlorofuro[2,3-c]pyridine could undergo selective substitution. The reactivity of halopyridines in SNAr reactions can depend on the nature of the nucleophile and the reaction conditions. sci-hub.se While iodide is often the best leaving group, the high electronegativity of fluorine can make 2-fluoropyridines significantly more reactive than their chloro- or bromo- counterparts in reactions where the initial nucleophilic attack is the rate-determining step. sci-hub.senih.gov The reaction of 2-fluoropyridine with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

Palladium-catalyzed tandem reactions for ring construction

Palladium-catalyzed tandem or cascade reactions offer an efficient and atom-economical method for assembling complex molecular architectures like the furo[2,3-c]pyridine scaffold from simpler precursors in a single operation. researchgate.net These processes avoid the need to isolate intermediates, thereby saving time and resources. researchgate.net

One such approach involves a Pd-catalyzed cascade that includes addition, cyclization, and aromatization steps. For example, the synthesis of related benzofuro[2,3-c]pyridines has been achieved through the reaction of heteroarenes with 2-(cyanomethoxy)chalcones. mdpi.com This type of strategy could be adapted for the furo[2,3-c]pyridine system. A typical catalytic cycle involves the palladium center changing its oxidation state, for instance between Pd(0) and Pd(II), to facilitate steps like oxidative addition, migratory insertion, and reductive elimination. mdpi.com The successful implementation of these tandem reactions often requires careful optimization of various parameters, including the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄), ligands, bases (e.g., K₂CO₃, Cs₂CO₃), and solvents. mdpi.comnih.gov For instance, a one-pot method for the C3-allylation of pyridines has been developed using a tandem sequence of borane-catalyzed hydroboration followed by a palladium-catalyzed enantioselective allylation. nih.gov

Multicomponent reactions yielding furo[2,3-c]pyridine scaffolds (e.g., modified Groebke-Blackburn-Bienaymé reaction)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established three-component reaction that typically synthesizes imidazo-fused heterocycles from a heterocyclic amidine, an aldehyde, and an isonitrile. nih.govbeilstein-journals.orgresearchgate.net

Interestingly, a specific modification of the GBB reaction provides a direct route to the furo[2,3-c]pyridine skeleton. When pyridoxal (B1214274) is used as the aldehyde component in this reaction, it leads to the formation of the furo[2,3-c]pyridine core as an "unusual GBB product". nih.govnih.govacs.org This discovery presents an efficient pathway to this valuable scaffold. Subsequent research has focused on optimizing this unusual reaction and using the resulting furo[2,3-c]pyridine products as intermediates for further diversification. For example, the reaction has been optimized to proceed at room temperature, avoiding the need for microwave heating. nih.govacs.org

Strategies for constructing the furan ring from preformed pyridine derivatives

Another major synthetic approach involves the construction of the furan ring onto a pre-existing, suitably functionalized pyridine core. This strategy allows for the late-stage introduction of the furan moiety. A variety of classical furan syntheses can be adapted for this purpose.

One common method is analogous to the Paal-Knorr furan synthesis, which involves the dehydration of a 1,4-dicarbonyl compound. A pyridine precursor bearing substituents that can be converted into a 1,4-dicarbonyl relationship would be required. For example, a 3-hydroxy-2-methylpyridine could be functionalized at the methyl group and then cyclized. Another viable strategy involves the thermal cyclocondensation of precursors. For instance, the synthesis of a related furo[2,3-d]pyrimidinone derivative was achieved via reflux with formic acid and acetic anhydride. nih.gov This highlights how intramolecular cyclization under acidic conditions can be an effective method for forming the furan ring.

Strategies for constructing the pyridine ring from preformed furan derivatives

Conversely, the pyridine ring can be constructed onto an existing furan molecule. This approach is advantageous when the desired substitution pattern on the furan ring is more easily accessible. General methods for pyridine synthesis often rely on the condensation of carbonyl compounds with an ammonia source or on cycloaddition reactions. baranlab.orgacsgcipr.org

A plausible strategy would start with a 2,3-disubstituted furan, such as 2-acetyl-3-aminofuran. The acetyl and amino groups can serve as handles to build the pyridine ring. For example, condensation with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of the six-membered pyridine ring through a cascade of reactions, including condensation and cyclization, ultimately yielding the fused furo[2,3-c]pyridine system. The Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, is a classic example of this type of ring-forming strategy that could be adapted for intramolecular applications on a furan scaffold. baranlab.org

Optimization of Reaction Conditions and Yields

The efficiency and success of any synthetic route to this compound heavily depend on the careful optimization of reaction conditions. Key parameters that are frequently adjusted to maximize yield and minimize side products include the choice of solvent, reaction temperature, catalyst, and base.

Solvent effects and temperature optimization

Temperature plays a crucial role in reaction kinetics. While some MCRs can be optimized to run at room temperature or with gentle heating (e.g., 40-80 °C) acs.orgnih.gov, other transformations, such as certain cross-coupling or condensation reactions, may require higher temperatures to proceed at a reasonable rate. For example, in one study, increasing the reaction temperature from 40 °C to 80 °C increased the product yield from 20% to 75%. nih.gov In another case, a nearly quantitative yield was achieved only upon heating to 130 °C. researchgate.net However, excessively high temperatures can lead to decomposition or the formation of unwanted byproducts, necessitating a careful balance to achieve optimal yields. nih.gov

Table 1: Examples of Reaction Condition Optimization This table provides illustrative examples of parameter optimization from related synthetic methodologies.

Reaction TypeParameter OptimizedConditions ScreenedOptimal ConditionReference
Pd-Catalyzed AnnulationTemperature60, 80, 100, 120 °C100 °C mdpi.com
Pd-Catalyzed AnnulationSolventDMA, NMA, THF, DMF, TolueneDMA mdpi.com
Multicomponent ReactionTemperature25, 40, 60, 80 °C80 °C nih.gov
Nucleophilic SubstitutionSolventNMP, DMSO, HMPAHMPA sci-hub.se
Amide SynthesisTemperature110, 130, 150 °C130 °C researchgate.net
GBB ReactionHeating MethodMicrowave vs. Room TempRoom Temperature acs.org

Catalyst selection and loading

The construction of the furo[2,3-c]pyridine core and the introduction of its substituents often rely on transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts are frequently employed for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in the synthesis of related nitrogen-containing heterocyclic systems. nih.govmdpi.com

The choice of catalyst system, which includes the palladium precursor and the associated ligand, is critical for achieving high yields and selectivity. For C-N bond formation, such as in Buchwald-Hartwig amination reactions, specific combinations of palladium sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with specialized phosphine (B1218219) ligands are often necessary. nih.gov Ligands such as RuPhos and XPhos have proven effective in facilitating the amination of challenging heterocyclic halides. nih.gov For instance, in the synthesis of related N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a catalyst system of dichlorobis(triphenylphosphine)palladium(II) with Xantphos as the ligand was successfully used. mdpi.com

Catalyst loading is another crucial parameter that requires careful optimization. While higher catalyst loading can increase reaction rates, it also adds to the cost and can lead to difficulties in removing metal residues from the final product. The optimal catalyst loading balances reaction efficiency with practical and economic considerations. In syntheses of other heterocyclic compounds, catalyst amounts are often optimized; for example, in one case, 20% loading of a nanostructured catalyst was found to be optimal for providing a high yield in a short reaction time. mdpi.com

Below is a table summarizing catalyst systems used in the synthesis of analogous heterocyclic amines.

Catalyst PrecursorLigandReaction TypeApplication Context
Pd(OAc)₂RuPhosBuchwald-Hartwig AminationSynthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines nih.gov
Pd₂(dba)₃PtBu₃Cross-CouplingSynthesis of furo[2,3-b]pyridines nih.gov
Dichlorobis(triphenylphosphine)Pd(II)XantphosBuchwald-Hartwig AminationSynthesis of N-arylpyrimidin-2-amines mdpi.com

Regioselective control in substitution and cyclization

Achieving the correct arrangement of atoms, or regioselectivity, is a significant challenge in the synthesis of polysubstituted pyridines and their fused-ring derivatives. nih.govresearchgate.net The inherent electronic properties of the pyridine ring dictate the preferred positions for electrophilic and nucleophilic attack. For the furo[2,3-c]pyridine system, controlling substitution at the desired positions on both the pyridine and furan rings is essential.

In the synthesis of related azaindole analogues, the relative reactivity of different halogenated positions on the pyridine ring under palladium catalysis is a key factor. For example, studies on a 2-iodo-4-chloropyrrolopyridine intermediate showed that oxidative addition of the palladium catalyst occurred preferentially at the C-2 iodo-substituted position over the C-4 chloro-substituted position. nih.gov This differential reactivity allows for sequential, site-selective cross-coupling reactions. A synthetic strategy might first involve a Suzuki-Miyaura coupling at the more reactive C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov

Regioselectivity can also be controlled by the choice of reaction conditions. In some cases, solvent effects can profoundly influence the outcome of a reaction. For instance, studies on the ring-opening of aziridines have shown that the solvent can control whether the reaction occurs at the C2 or C3 position by modulating orbital distributions through hydrogen bonding. rsc.org While this is a different system, it highlights a fundamental principle that can be applied to control cyclization and substitution steps. Activating groups can also be installed to direct a substitution to a specific position and then be removed later in the synthesis.

Key factors for achieving regioselective control are outlined in the table below.

MethodPrincipleExample Application
Differential Halide ReactivityExploiting the higher reactivity of one halide (e.g., I > Br > Cl) in cross-coupling reactions.Sequential Suzuki and Buchwald-Hartwig reactions on a di-halogenated pyridine core. nih.gov
Use of Directing GroupsInstalling a functional group that sterically or electronically directs a subsequent reaction to a specific site.N/A
Solvent ControlUtilizing solvent-substrate interactions, like hydrogen bonding, to favor one reaction pathway over another.Solvent-controlled C2/C3 selectivity in aziridine ring-opening. rsc.org
Catalyst/Ligand SelectionChoosing a catalyst system that selectively activates a particular position on the substrate.Use of specific phosphine ligands to control reactivity in palladium catalysis. nih.gov

Gram-Scale and Scalable Synthesis Considerations

Translating a synthetic route from a laboratory-bench scale to a gram-scale or larger requires significant process optimization. nih.govnih.gov A key goal is to develop a robust and efficient synthesis that minimizes difficult or costly procedures.

One of the primary considerations is purification. While column chromatography is a common purification technique in small-scale synthesis, it is often impractical and expensive on a larger scale. Therefore, routes are preferably designed so that intermediates and the final product can be purified by crystallization or distillation. nih.govnih.gov An optimized, concise 4-step synthesis of a related furo[2,3-b]pyridine (B1315467) core was developed where only one step required chromatographic purification, making the route amenable to scale-up. nih.gov

The choice of starting materials is also critical. A scalable synthesis should ideally utilize inexpensive and readily available commodity chemicals to be economically viable. nih.gov Furthermore, reaction conditions must be carefully controlled. Reactions that are safe and manageable on a small scale may become hazardous on a larger scale due to issues with heat transfer from exothermic reactions. The robustness of the reaction to slight variations in temperature, concentration, and reaction time must also be evaluated.

A successful example is the gram-scale synthesis of (±)-sparteine, which was achieved by developing a route from pyridine and glutaryl chloride. nih.gov The optimized procedure delivered gram quantities of the final product, which could be purified first by distillation and then by recrystallization of its salt. nih.gov This highlights the importance of adapting procedures for large-scale workups. The successful execution of a multi-gram scale synthesis of a furopyridine core demonstrates that with careful planning, these complex heterocyclic compounds can be produced in significant quantities. nih.gov

Chemical Reactivity and Transformations of 2 Chlorofuro 2,3 C Pyridin 7 Amine

Reactivity of the Chlorine Atom at Position 2

The chlorine atom at the C2 position of the furo[2,3-c]pyridine (B168854) ring is activated towards nucleophilic displacement and participates in various cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing nature of the fused pyridine (B92270) ring.

The chlorine atom at position 2 is susceptible to nucleophilic aromatic substitution (SNAr). This is a common feature for halogens on electron-deficient heterocyclic systems like pyridines. The reaction proceeds through a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions. For instance, in the isomeric furo[3,2-c]pyridine (B1313802) system, the chlorine atom can be displaced by various nucleophiles such as alkoxides and cyclic secondary amines like morpholine, piperidine (B6355638), and pyrrolidine. researchgate.net While specific examples for 2-Chlorofuro[2,3-c]pyridin-7-amine are not extensively detailed in the provided literature, the general reactivity of halopyridines suggests that similar transformations are feasible. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Halogenated Furopyridines

Halogenated SubstrateNucleophileProductReference
4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridineSodium ethoxide4-Ethoxy-2-(3-pyridyl)furo[3,2-c]pyridine researchgate.net
4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridineMorpholine4-Morpholino-2-(3-pyridyl)furo[3,2-c]pyridine researchgate.net

This table presents data for an isomeric system to illustrate the potential reactivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom at C2 of the title compound serves as a suitable handle for such transformations. nih.govsigmaaldrich.com

Suzuki Coupling: This reaction involves the coupling of the halide with an organoboron compound. For related 2-halopyridines, Suzuki couplings have been successfully employed to introduce aryl substituents. nih.gov The choice of palladium catalyst and ligands, such as RuPhos and BrettPhos, is crucial for achieving high efficiency, especially with less reactive chloro-substrates. nih.govrsc.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl halide and a terminal alkyne. atlanchimpharma.com Palladium catalysts, often in the presence of a copper co-catalyst, are typically used. One-pot syntheses of furopyridines have been reported utilizing Sonogashira couplings followed by heteroannulations, highlighting the utility of this reaction for building complexity. nih.gov

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide. This reaction offers an alternative to other cross-coupling methods and can be effective for the coupling of chloro-substituted pyridyl compounds. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyridine Systems

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product TypeReference
SuzukiArylboronic acidPd(OAc)₂, Phosphine (B1218219) LigandBiaryl nih.gov
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuIArylalkyne atlanchimpharma.comnih.gov
HiyamaOrganosilane[Pd(allyl)Cl]₂, Phosphine LigandArylsilane nih.gov

This table provides a general overview of conditions for related systems.

Reactivity of the Amino Group at Position 7

The amino group at the C7 position is a key functional group that can undergo a variety of transformations, including reactions with electrophiles and diazotization.

The amino group can be readily acylated or alkylated. Acylation is typically achieved using acyl chlorides or anhydrides and can be used to introduce a variety of functional groups or as a protecting strategy. Alkylation can be performed with alkyl halides. The reactivity of the amino group in 2,3-diaminopyridines has been explored in palladium-catalyzed C,N-cross coupling reactions, demonstrating its ability to act as a nucleophile. nih.gov

The primary aromatic amino group at C7 can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of various functionalities, including halogens, cyano groups, and hydroxyl groups, at the C7 position.

Reactivity of the Furo[2,3-c]pyridine Ring System

The furo[2,3-c]pyridine ring system is a fused heterocyclic scaffold with distinct electronic properties. The pyridine ring is generally electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). quimicaorganica.orgpearson.comquora.com Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack. The furan (B31954) ring, being electron-rich, would typically be more reactive towards electrophiles.

Electrophilic substitution on the pyridine ring, when it does occur, generally directs incoming electrophiles to the C3 and C5 positions due to the greater stability of the resulting intermediates. quimicaorganica.orgquora.com The presence of the amino group at C7, being an activating group, would be expected to influence the regioselectivity of electrophilic attack on the pyridine ring, although specific examples for this exact molecule are not prevalent in the provided search results. The reactivity of the furan moiety within the fused system can include ring-opening reactions under certain conditions, as seen in the reaction of a related furo[2,3-b]pyridine (B1315467) with hydrazine. nih.gov

Electrophilic substitution reactions on the furan ring (e.g., nitration, bromination, iodination, lithiation)

The furan ring in the furo[2,3-c]pyridine system is susceptible to electrophilic attack due to its electron-rich nature. However, the reactivity and regioselectivity are influenced by the pyridine ring and the substituents present.

Nitration: Direct nitration of this compound has not been extensively documented. However, studies on analogous benzo[b]furo[2,3-c]pyridines show that nitration proceeds on the benzene ring, suggesting that the furan ring is less reactive towards nitrating agents under those conditions. researchgate.net For the target molecule, the strong activating effect of the amino group on the pyridine ring and the deactivating effect of the chloro group on the furan ring would likely lead to complex reaction outcomes. Theoretical studies on the nitration of pyridine with nitronium ion (NO₂⁺) indicate a high energy barrier, suggesting that harsh conditions would be necessary. researchgate.netacs.org

Bromination: While direct bromination of this compound is not specifically reported, the reaction of related 4-aminopyridine (B3432731) derivatives with bromine can lead to bromination of the pyridine ring. acs.org In the case of furo[2,3-c]pyridine, electrophilic bromination would be expected to occur on the electron-rich furan ring. For instance, treatment of certain furopyridine derivatives with N-bromosuccinimide (NBS) has been shown to result in bromination. researchgate.net Given the electronic properties of this compound, competitive bromination on both the furan and pyridine rings is a possibility.

Iodination: Similar to bromination, iodination of the furo[2,3-c]pyridine core can be achieved. For example, the use of N-iodosuccinimide (NIS) can introduce an iodine atom onto the furan ring of certain furopyridine derivatives. researchgate.net The reaction of 4-aminopyridine with iodine monochloride (ICl) has been shown to form charge-transfer complexes and ionic species. acs.org

Lithiation: The regioselective lithiation of the parent furo[2,3-c]pyridine has been successfully achieved. researchgate.netacs.orgacs.org Treatment with n-butyllithium (n-BuLi) at low temperatures leads to deprotonation at the C-2 position of the furan ring. acs.orgacs.org This lithiated intermediate can then be trapped with various electrophiles to introduce a range of substituents at this position. A stronger base, such as a combination of n-BuLi and lithium 2-(dimethylamino)ethanolate (LiDMAE), can effect lithiation at other positions. acs.orgacs.org For this compound, the presence of the chloro and amino groups would significantly influence the regioselectivity of lithiation.

Table 1: Examples of Electrophilic Substitution on Furo[2,3-c]pyridine and Related Systems This table presents data for the parent furo[2,3-c]pyridine and analogous compounds to infer the potential reactivity of this compound.

Reaction Type Substrate Reagent(s) Position of Substitution Reference(s)
Lithiation Furo[2,3-c]pyridine n-BuLi, THF, -78°C C-2 acs.orgacs.org
Bromination Furo[3,2-b]pyridine derivative N-Bromosuccinimide Furan ring researchgate.net
Iodination Furo[3,2-b]pyridine derivative N-Iodosuccinimide Furan ring researchgate.net
Nitration Benzo[b]furo[2,3-c]pyridine HNO₃/H₂SO₄ Benzene ring (C-6) researchgate.net

Hydrogen-deuterium exchange processes

Hydrogen-deuterium (H-D) exchange is a valuable tool for probing the reactivity and electronic properties of heterocyclic systems. wikipedia.org In this compound, several protons are susceptible to exchange under different conditions.

The protons on the amino group are labile and will readily exchange with a deuterium (B1214612) source like D₂O. The protons on the furan and pyridine rings can also undergo exchange, typically catalyzed by acid or base. mdpi.com Acid-catalyzed H-D exchange generally proceeds via an electrophilic aromatic substitution mechanism, where the most electron-rich positions are deuterated. nih.gov For this compound, the C-3 position of the furan ring is expected to be the most electron-rich and therefore most susceptible to acid-catalyzed H-D exchange. The presence of the amino group would further activate the pyridine ring towards exchange.

Base-catalyzed H-D exchange involves the deprotonation of a C-H bond to form a carbanion, which is then quenched by a deuterium source. acs.org The acidity of the C-H protons is a key factor in determining the rate and regioselectivity of this process. In the furo[2,3-c]pyridine system, the protons adjacent to the nitrogen atom and the furan oxygen are the most acidic and would be the most likely to undergo base-catalyzed exchange.

Metal-catalyzed H-D exchange, using catalysts such as those based on iron or iridium, can also be employed to achieve deuteration of aromatic and heteroaromatic compounds under mild conditions. nih.gov

Oxidation and reduction reactions

The different functional groups and heterocyclic rings within this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The primary amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it could be converted to a nitroso, nitro, or other oxidized nitrogen species. The oxidation of aminopyridines can be complex, sometimes leading to the formation of azoxy derivatives. researchgate.net The pyridine nitrogen can also be oxidized to an N-oxide using reagents like peroxy acids. nih.govwikipedia.org The furan ring is generally sensitive to strong oxidizing agents, which can lead to ring-opening reactions.

Reduction: The chloro substituent on the furan ring can be removed via reductive dehalogenation. This is often achieved using catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like samarium diiodide (SmI₂). clockss.orgoregonstate.edu The pyridine ring can also be reduced to a piperidine ring under more forcing conditions, such as with samarium diiodide in the presence of water or through catalytic hydrogenation at high pressure and temperature. clockss.orgnih.gov

Table 2: Potential Oxidation and Reduction Transformations This table outlines the likely outcomes of oxidation and reduction reactions on the functional groups of this compound based on the reactivity of analogous compounds.

Transformation Functional Group/Ring Potential Reagents Expected Product Reference(s)
Oxidation Amino group Peroxomonosulfuric acid Nitroso, Nitro, or Azoxy derivative researchgate.net
Oxidation Pyridine nitrogen Peroxy acids (e.g., m-CPBA) N-oxide derivative nih.govwikipedia.org
Reduction Chloro group H₂/Pd-C, SmI₂ Dehalogenated furo[2,3-c]pyridin-7-amine (B1592579) clockss.orgoregonstate.edu
Reduction Pyridine ring SmI₂/H₂O, High-pressure H₂/catalyst 2-Chloro-tetrahydrofuro[2,3-c]pyridin-7-amine clockss.orgnih.gov

Reaction Mechanisms of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing synthetic routes to new derivatives.

Detailed mechanistic pathways for SNAr reactions

The chlorine atom at the C-2 position of the furan ring is susceptible to nucleophilic aromatic substitution (SNAr), although the furan ring itself is electron-rich. However, the fusion with the electron-deficient pyridine ring can facilitate this reaction. The general mechanism for an SNAr reaction involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

Leaving Group Departure: The leaving group (chloride ion) is expelled, and the aromaticity of the furan ring is restored, yielding the substitution product.

For this compound, the rate of the SNAr reaction would be influenced by the nature of the nucleophile and the reaction conditions. In some cases, particularly with strong nucleophiles, a concerted mechanism, where bond formation and bond breaking occur simultaneously, has been proposed for SNAr reactions. researchgate.net

Concerted vs. stepwise mechanisms in ring formations

The synthesis of the furo[2,3-c]pyridine core itself can involve cyclization reactions that may proceed through either concerted or stepwise mechanisms. For example, a [4+2] cycloaddition (Diels-Alder type) reaction could be envisioned as a route to a related dihydrofuropyridine, which could then be aromatized. nih.gov Such cycloadditions can be concerted, where all bonds are formed in a single transition state, or stepwise, involving the formation of a diradical or zwitterionic intermediate. researchgate.netrsc.org The specific mechanism would depend on the substrates and reaction conditions (thermal or photochemical). youtube.com

Intramolecular cyclizations are also common in the synthesis of fused heterocycles. These can proceed through various mechanisms, including nucleophilic attack of a heteroatom onto an activated carbon, followed by elimination, which is a stepwise process.

Catalytic cycles in metal-mediated transformations

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond at the position of the chlorine atom. The catalytic cycle for a palladium-catalyzed Suzuki coupling generally involves three key steps: libretexts.orgwikipedia.orgorganic-chemistry.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step. chemrxiv.orgresearchgate.net

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these catalytic reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

Derivatization and Functionalization Strategies

The derivatization of this compound is a key strategy for the development of novel compounds with specific biological activities. The presence of both a reactive chlorine atom and an amino group provides two primary sites for modification, allowing for the systematic introduction of various substituents and the construction of polysubstituted furo[2,3-c]pyridine cores.

The introduction of new functional groups onto the this compound core can be achieved through a variety of chemical reactions. A notable example is the direct electrophilic halogenation of the furan ring.

A significant transformation involves the iodination of the furo[2,3-c]pyridine ring system. In a specific example, this compound is treated with N-iodosuccinimide in acetonitrile. This reaction proceeds at room temperature and results in the selective installation of an iodine atom at the 4-position of the furo[2,3-c]pyridine ring, yielding 2-chloro-4-iodofuro[2,3-c]pyridin-7-amine. google.com This iodinated derivative serves as a crucial intermediate for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.

To facilitate certain transformations and prevent unwanted side reactions, the amino group can be protected. A common protecting group strategy involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction typically occurs in the presence of a base and a suitable solvent, leading to the formation of di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate. google.com The resulting Boc-protected amine is more stable under certain reaction conditions and the protecting group can be readily removed later in the synthetic sequence. For example, treatment with a strong acid, such as hydrochloric acid in dioxane, efficiently cleaves the Boc groups to regenerate the free amine. google.com

The following table summarizes the introduction of functional groups to this compound:

Starting MaterialReagent(s)ProductFunctional Group Introduced
This compoundN-Iodosuccinimide2-Chloro-4-iodofuro[2,3-c]pyridin-7-amineIodine
This compoundDi-tert-butyl dicarbonate (Boc₂O)di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonateBoc-imido

The sequential or concurrent modification of multiple positions on the this compound scaffold leads to the formation of polysubstituted derivatives. These derivatives are of significant interest in drug discovery, as the spatial arrangement of different substituents can fine-tune the pharmacological properties of the molecule.

A key strategy for creating polysubstituted derivatives involves the protection of the amino group, followed by functionalization of the heterocyclic core, and subsequent deprotection. For instance, the synthesis of 2-chloro-4-iodofuro[2,3-c]pyridin-7-amine, as described previously, is a prime example of generating a polysubstituted derivative. google.com This compound bears three distinct substituents on the furo[2,3-c]pyridine core: a chlorine atom at the 2-position, an iodine atom at the 4-position, and an amino group at the 7-position.

The synthesis of this di-substituted amine highlights a multi-step functionalization approach:

Protection: The synthesis commences with the protection of the amino group of this compound with Boc anhydride.

Functionalization: The resulting di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate is then subjected to iodination.

Deprotection: The final step involves the removal of the Boc protecting groups to furnish the desired 2-chloro-4-iodofuro[2,3-c]pyridin-7-amine. google.com

This polysubstituted derivative can then be used as a versatile intermediate for introducing further diversity. The chloro and iodo substituents can be selectively targeted in subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce a wide array of aryl, heteroaryl, alkynyl, or amino moieties.

The table below outlines the transformation leading to a polysubstituted derivative of this compound:

PrecursorReaction SequenceFinal Product
This compound1. Protection with Boc₂O2. Iodination with NIS3. Deprotection with HCl2-Chloro-4-iodofuro[2,3-c]pyridin-7-amine

Spectroscopic and Structural Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR analysis of 2-Chlorofuro[2,3-c]pyridin-7-amine in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different protons in the molecule. The spectrum is characterized by a broad singlet at approximately 4.75 ppm, which is attributable to the two protons of the amine group (-NH₂). A singlet also appears at 6.54 ppm, corresponding to the proton at position 3 of the furo[2,3-c]pyridine (B168854) ring system. Furthermore, two doublets are observed in the aromatic region at 6.85 ppm and 7.86 ppm. These signals are assigned to the protons at positions 4 and 5 of the pyridine (B92270) ring, respectively, and they exhibit a coupling constant (J) of 5.3 Hz, which is typical for ortho-coupled protons on a pyridine ring. chemscene.com

Chemical Shift (δ)MultiplicityCoupling Constant (J) in HzAssignment
7.86d5.3H-5
6.85d5.3H-4
6.54sH-3
4.75br s-NH₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for comprehensive structural assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the fused ring system, a suite of two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between the signals at 6.85 ppm and 7.86 ppm would confirm their ortho relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the protonated carbons (C-3, C-4, and C-5).

As of the current literature survey, specific experimental data from these 2D NMR techniques for this compound has not been reported.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS analysis, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. The reported ESI-MS data for this compound shows a prominent signal at a mass-to-charge ratio (m/z) of 169.12, which corresponds to the protonated molecule [C₇H₅ClN₂O + H]⁺. chemscene.com This finding is consistent with the calculated molecular weight of 168.58 g/mol .

IonObserved m/z
[M+H]⁺169.12

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. While specific experimental HR-ESI-MS data for this compound is not available in the reviewed literature, such an analysis would be expected to yield a measured mass that is very close to the calculated exact mass of the protonated molecule. This would provide unequivocal confirmation of the compound's molecular formula.

Fragmentation Patterns and Structural Elucidation

The determination of a compound's fragmentation pattern through mass spectrometry is a cornerstone of structural elucidation. This technique provides a molecular fingerprint in the form of a mass spectrum, which details the masses of the molecule and its fragments after ionization.

A theoretical analysis would anticipate the molecular ion peak [M]⁺ at m/z 168/170, reflecting the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). Subsequent fragmentation would likely involve the loss of small molecules such as CO, HCN, or HCl, and cleavage of the furo-pyridine ring system. However, without experimental data, the precise fragmentation pathway and the characteristic peaks for this compound remain unconfirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency, providing valuable structural information.

A detailed, experimentally obtained IR spectrum for this compound, along with a corresponding table of its specific absorption bands and their assignments, is not available in the public domain.

Based on its structure, the following characteristic IR absorption bands would be expected:

Functional Group **Expected Absorption Range (cm⁻¹) **
N-H stretch (amine)3500-3300
C-H stretch (aromatic/heteroaromatic)3100-3000
C=N stretch (pyridine ring)1650-1550
C=C stretch (aromatic/heteroaromatic)1600-1450
C-O-C stretch (furan ring)1250-1050
C-Cl stretch850-550

Without an experimental spectrum, the precise wavenumbers and intensities of these vibrations for this compound cannot be confirmed.

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. Therefore, the crystal structure, unit cell parameters, and specific intramolecular dimensions for this compound have not been experimentally determined and reported.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula to confirm its composition.

The molecular formula for this compound is C₇H₅ClN₂O. chemscene.com Based on this, the theoretical elemental composition can be calculated. However, no experimental (found) elemental analysis data has been published in the available literature.

Table of Theoretical Elemental Composition

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.01784.0749.88%
Hydrogen (H)1.0155.052.99%
Chlorine (Cl)35.45135.4521.03%
Nitrogen (N)14.01228.0216.62%
Oxygen (O)16.00116.009.49%
Total 168.59 100.00%

A comparison of experimentally determined percentages with these theoretical values would be required to definitively confirm the empirical formula of a synthesized sample of this compound.

Theoretical and Computational Studies of 2 Chlorofuro 2,3 C Pyridin 7 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules from first principles. For a molecule like 2-Chlorofuro[2,3-c]pyridin-7-amine, Density Functional Theory (DFT) would be the most common and effective method. ajrcps.comresearchgate.net DFT calculations balance computational cost and accuracy, making them suitable for studying medium-sized organic molecules. niscair.res.in The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining reliable results that correlate well with experimental data. niscair.res.inajrcps.com

An electronic structure analysis via DFT would provide deep insights into the distribution of electrons within the this compound molecule. This analysis helps in understanding the molecule's stability, reactivity, and spectroscopic properties. The investigation would map the electron density surface, revealing which parts of the molecule are electron-rich or electron-poor. For instance, the nitrogen atoms of the pyridine (B92270) and amine groups, along with the oxygen of the furan (B31954) ring, are expected to be regions of high electron density due to their electronegativity.

Before analyzing its properties, the most stable three-dimensional structure of this compound must be determined. Molecular geometry optimization is a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation of the molecule. The resulting optimized structure is a crucial input for all other subsequent calculations, such as frequency analysis and molecular orbital calculations. The planarity and symmetry of the fused furo[2,3-c]pyridine (B168854) ring system would be a key outcome of this optimization.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

This table illustrates the type of data that would be generated from a molecular geometry optimization calculation. The values are placeholders and represent the parameters that define the molecule's 3D structure.

ParameterBond/AngleCalculated Value
Bond Length C-ClValue in Å
N-H (amine)Value in Å
C=N (pyridine)Value in Å
C-O (furan)Value in Å
Bond Angle C-N-C (pyridine)Value in degrees
H-N-H (amine)Value in degrees
C-O-C (furan)Value in degrees
Dihedral Angle Defines ring planarityValue in degrees

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analyzing these orbitals is key to understanding a molecule's electronic behavior and reactivity.

The HOMO and LUMO are collectively known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. ajrcps.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. ajrcps.com In substituted pyridines, the introduction of an amino group (–NH2) tends to increase the energy of the HOMO, while a chloro group (–Cl) would also influence the energies of the frontier orbitals. nih.govrsc.org

Table 2: Illustrative Frontier Orbital Data

This table shows the kind of data a frontier orbital analysis would yield. The energy gap is a primary indicator of molecular stability and reactivity.

ParameterDescriptionHypothetical Calculated Value (eV)
E_HOMO Energy of the Highest Occupied Molecular OrbitalValue
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalValue
ΔE (LUMO-HOMO Gap) Energy difference between LUMO and HOMOValue

A charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charge on each atom in the molecule. ajrcps.com This provides a numerical basis for understanding the molecule's polarity and identifying potential sites for electrophilic or nucleophilic attack. For this compound, this analysis would likely show negative partial charges on the nitrogen and oxygen atoms and a positive partial charge on the hydrogen atoms of the amine group, confirming the molecule's polar nature.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model hypothetical chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction from reactants to products. A key aspect of this modeling is the identification and characterization of transition states—the high-energy structures that exist at the peak of the reaction energy barrier.

By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, which is crucial for predicting reaction rates. For example, one could model the N-alkylation of the 7-amino group or a nucleophilic substitution reaction at the 2-chloro position. Characterizing the transition state's geometry and vibrational frequencies (where a single imaginary frequency confirms it as a true transition state) would provide a complete theoretical picture of the reaction's mechanism. However, no such specific reaction modeling studies for this compound are currently available in the literature.

Conformational Analysis and Stability

The conformational landscape of a molecule dictates its physical and chemical behavior. For this compound, theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the most stable geometric arrangements.

The stability of the molecule can be further assessed by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and stability. jchemlett.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For analogous aromatic and heterocyclic compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been effectively used to determine these parameters. electrochemsci.org

Table 1: Predicted Geometrical Parameters and Stability Indicators for this compound (Illustrative Data based on Analogous Compounds)

ParameterPredicted ValueSignificance
Total Energy(Example) -X kcal/molLower values indicate greater thermodynamic stability.
HOMO Energy(Example) -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy(Example) -1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)(Example) 5.3 eVA larger gap implies higher kinetic stability and lower reactivity.
Dipole Moment(Example) 2.5 DReflects the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical ranges observed for structurally similar heterocyclic compounds. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Properties

Computational methods are also invaluable for predicting the spectroscopic properties of novel compounds, which can aid in their experimental identification and characterization.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical frequency calculations based on DFT can predict the vibrational modes of this compound. These calculated frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. For instance, the characteristic vibrational frequencies for the C-Cl, C-N, N-H, and the furo[2,3-c]pyridine ring system can be computed. The predicted infrared (IR) and Raman spectra serve as a theoretical benchmark that can be compared with experimental data to confirm the molecular structure. Studies on similar halogenated pyridine derivatives have shown excellent agreement between DFT-calculated and experimental vibrational spectra. chemrxiv.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational models. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculations would predict the chemical shifts for each unique proton and carbon atom in the this compound structure. These predictions are highly sensitive to the electronic environment of the nuclei and are therefore crucial for structural elucidation. For example, the presence of the electron-withdrawing chlorine atom and the electron-donating amino group will significantly influence the chemical shifts of the adjacent carbon and hydrogen atoms on the pyridine and furan rings. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted λmax values can help in understanding the electronic structure and chromophoric systems within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data based on Analogous Compounds)

Spectroscopic TechniquePredicted DataInterpretation
FT-IR
ν(N-H) stretch3400-3500 cm⁻¹Asymmetric and symmetric stretching of the amino group.
ν(C=N) stretch1600-1650 cm⁻¹Pyridine ring stretching vibration.
ν(C-Cl) stretch700-800 cm⁻¹Stretching vibration of the carbon-chlorine bond.
¹H NMR
Aromatic Protonsδ 7.0-8.5 ppmChemical shifts of protons on the furo[2,3-c]pyridine core.
Amino Protonsδ 5.0-6.0 ppmChemical shift of the -NH₂ protons.
¹³C NMR
Aromatic Carbonsδ 100-160 ppmChemical shifts of carbon atoms in the heterocyclic rings.
UV-Vis
λmax~280 nm, ~320 nmElectronic transitions characteristic of the fused aromatic system.

Note: The data presented in this table are illustrative and based on typical spectroscopic values for related aminopyridine and chloropyridine derivatives. Precise values would be obtained from specific quantum chemical calculations for this compound.

Applications in Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The 7-aminofuro[2,3-c]pyridine core is a recognized pharmacophore in the development of kinase inhibitors, which are crucial in cellular signal transduction and have significant therapeutic potential. ed.ac.uknih.gov The title compound, 2-Chlorofuro[2,3-c]pyridin-7-amine, serves as a pivotal starting material for accessing these complex heterocyclic scaffolds. The presence of the chloro group at the 2-position and the amino group at the 7-position provides orthogonal handles for sequential, regioselective modifications.

For instance, the 7-amino group can be acylated or undergo coupling reactions, while the 2-chloro group can be subjected to various palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination) to introduce diverse substituents. This dual functionality allows for the systematic construction of elaborate molecules around the central furo[2,3-c]pyridine (B168854) core. A notable application is in the synthesis of inhibitors for Transforming growth factor-β-activated kinase 1 (TAK1), a key enzyme in inflammatory and cancer pathways. nih.gov The 7-aminofuro[2,3-c]pyridine scaffold has been identified as a potent inhibitor of TAK1, and derivatives are developed to enhance kinase selectivity and pharmacokinetic properties. nih.gov

Target Scaffold ClassKey Synthetic TransformationRelevance of this compound
Kinase Inhibitors (e.g., TAK1)Suzuki or Buchwald-Hartwig coupling at the 2-position; Acylation at the 7-position.Provides the core furo[2,3-c]pyridine structure with functional groups for building out the inhibitor molecule.
Pyrido[2,3-d]pyrimidin-7-onesCyclization and amination reactions.The aminopyridine moiety is a precursor to the pyridopyrimidinone system found in Cdk inhibitors. nih.gov

Precursor for Advanced Furo[2,3-c]pyridine Derivatives

The strategic placement of the reactive chloro and amino groups on the furo[2,3-c]pyridine nucleus makes this compound an ideal precursor for a wide array of advanced derivatives. The chlorine atom, in particular, is an excellent leaving group for nucleophilic aromatic substitution and a versatile handle for metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of functional groups at the 2-position, including aryl, heteroaryl, alkyl, and amino moieties.

Similarly, the 7-amino group can be readily derivatized through acylation, alkylation, or diazotization, leading to further structural diversification. The ability to selectively modify these two positions is fundamental to structure-activity relationship (SAR) studies in medicinal chemistry, where fine-tuning of the molecular structure is required to optimize biological activity and pharmacokinetic profiles. For example, in the development of B-Raf inhibitors, the furo[2,3-c]pyridine core has been explored, and the ability to generate a library of derivatives is key to identifying potent and selective compounds. nih.gov

Reaction TypePosition of ModificationIntroduced Functional Groups
Suzuki Coupling2-position (Cl replacement)Aryl, Heteroaryl
Buchwald-Hartwig Amination2-position (Cl replacement)Substituted amines
Nucleophilic Substitution2-position (Cl replacement)Alkoxides, Thiolates
Acylation7-position (NH2 derivatization)Amides
Reductive Amination7-position (NH2 derivatization)Substituted amines

Enabling Fragment in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. chemscene.comresearchgate.net The 2-aminopyridine (B139424) moiety within this compound makes it a suitable component for such reactions. The nucleophilic amino group can participate in condensation reactions with aldehydes or ketones to form imine intermediates, which are central to many MCRs, such as the Ugi and Strecker reactions. researchgate.netmdpi.com

While specific examples utilizing this compound in MCRs are not extensively documented, the reactivity of 2-aminopyridines in these transformations is well-established. researchgate.net For instance, 2-aminopyridines react with aldehydes and isocyanides in catalyst-free, aqueous conditions to generate complex fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net This suggests the potential of this compound to act as a key building block in the diversity-oriented synthesis of novel, complex heterocyclic libraries. The furo[2,3-c]pyridine core would be incorporated into the final structure, imparting its unique physicochemical properties.

Synthesis of Ligands for Catalysis

The field of organometallic catalysis heavily relies on the design of sophisticated ligands that can modulate the reactivity and selectivity of a metal center. Aminopyridine derivatives are known to be effective ligands for a variety of transition metals, including copper and palladium. mdpi.com The nitrogen atoms of the pyridine (B92270) ring and the amino group in this compound can act as a bidentate or monodentate ligand, coordinating with metal ions to form stable catalytic complexes.

These complexes can be employed in a range of catalytic transformations, such as cross-coupling reactions, polymerizations, and asymmetric synthesis. mdpi.com For example, copper(I) chloride complexed with various aromatic amine ligands has been shown to be a highly active catalyst system for the oxidative polymerization of 2,6-dimethylphenol. mdpi.com The electronic properties and steric bulk of the aminopyridine ligand can be fine-tuned to optimize the performance of the catalyst. The furo[2,3-c]pyridine scaffold offers a rigid and sterically defined backbone that can influence the coordination geometry around the metal center, potentially leading to enhanced catalytic activity or selectivity.

Applications in Fragment-Based Drug Discovery (as a synthetic fragment)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in medicinal chemistry. nih.govnih.gov This approach utilizes small, low-molecular-weight molecules, or "fragments," for screening against biological targets. Due to their lower complexity, fragments can form more efficient and higher-quality interactions with a target protein. nih.gov

This compound, with a molecular weight of 168.58 g/mol , fits well within the typical "rule of three" guidelines for fragments (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). Its rigid bicyclic structure, combined with the presence of hydrogen bond donors and acceptors and a reactive chloro handle for subsequent chemical elaboration, makes it an excellent candidate for inclusion in fragment libraries. nih.govfchgroup.net The aminopyridine and furan (B31954) moieties are common features in many known drugs and bioactive molecules, increasing the likelihood of identifying a binding interaction. Once a hit is identified, the chloro group provides a convenient vector for "fragment growing" or "fragment linking" to develop more potent and selective lead compounds.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-Chlorofuro[2,3-c]pyridin-7-amine and its derivatives lies in the development of more efficient, economical, and environmentally benign methodologies. Current approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research should prioritize the following:

One-Pot and Multicomponent Reactions: Designing one-pot syntheses and multicomponent reactions (MCRs) would significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent usage. For instance, a potential MCR could involve the reaction of a suitably substituted aminopyridine precursor, a chlorinating agent, and a furan-forming synthon.

Catalyst-Free and Green Solvents: Exploring catalyst-free reactions in aqueous media or other green solvents like ionic liquids or deep eutectic solvents would align with the principles of sustainable chemistry. Research into microwave-assisted organic synthesis (MAOS) could also accelerate reaction times and improve yields for the construction of the furopyridine core.

Flow Chemistry: The implementation of continuous flow chemistry could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Bio-catalysis: The use of enzymes for the stereoselective synthesis of chiral derivatives of this compound could open up new avenues for the development of enantiomerically pure pharmaceuticals.

A potential precursor, 2-chloro-3-aminopyridine, can be synthesized from 2-pyridone through a multi-step process involving nitration, N-alkylation for amino protection, directional chlorination, and subsequent reduction. google.com Improving the efficiency and sustainability of each of these steps is a crucial area for future investigation.

Exploration of Unprecedented Reactivity Patterns

The chlorine and amine substituents on the furopyridine core are key functional groups that can be exploited for a wide range of chemical transformations. Future research should focus on exploring novel reactivity patterns beyond standard nucleophilic aromatic substitution of the chlorine atom. This could include:

Cross-Coupling Reactions: A systematic investigation into various palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C2 position would enable the introduction of a diverse array of substituents, including aryl, alkyl, and alkynyl groups.

Directed Metalation: The directing effect of the amino and furan (B31954) oxygen atoms could be harnessed for regioselective C-H activation and functionalization at other positions on the heterocyclic scaffold.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel and previously inaccessible transformations of the furopyridine core under mild reaction conditions.

Reactions of the Amino Group: Beyond simple acylation or alkylation, the amino group could be utilized in more complex transformations such as diazotization followed by Sandmeyer-type reactions to introduce a variety of functional groups.

Integration into Advanced Synthetic Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a powerful tool for the rapid construction of molecular complexity. This compound is an ideal candidate for integration into such sequences. Future research could focus on:

Intramolecular Cyclizations: Derivatives of the title compound could be designed to undergo intramolecular cascade reactions, leading to the formation of more complex polycyclic systems. For example, tethering a nucleophile to the amino group could facilitate a subsequent intramolecular cyclization onto the furan or pyridine (B92270) ring.

Tandem Cross-Coupling/Cyclization Sequences: A cross-coupling reaction at the C2 position could be designed to introduce a reactant that immediately participates in a subsequent cyclization, thereby building complex heterocyclic systems in a single step.

Domino Reactions: The development of domino reactions initiated by a transformation at either the chlorine or amine functionality could lead to the efficient synthesis of novel molecular architectures. For instance, a reaction at the amino group could trigger a rearrangement or cyclization involving the furan ring.

Recent advancements in the synthesis of furopyridines through cascade reactions, such as the base-catalyzed cascade of N-propargylic β-enaminones, highlight the potential for developing similar efficient strategies for the synthesis of this compound derivatives. researchgate.net

Computational Design of New Functionalized Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new functional molecules. Future research should leverage these techniques to:

Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic strategies and predicting the outcomes of reactions.

Virtual Screening for Biological Activity: By creating a virtual library of derivatives of this compound, it is possible to perform in silico screening against various biological targets, such as protein kinases or receptors, to identify promising candidates for further synthesis and biological evaluation.

Elucidation of Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of novel reactions, helping to optimize reaction conditions and expand their scope.

Design of Materials with Tailored Properties: For applications in materials science, computational methods can be used to predict the electronic and photophysical properties of new derivatives, aiding in the design of novel organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Computational data for this compound is available, providing a starting point for more advanced theoretical studies.

Methodological Advancements in Characterization and Analysis

As new derivatives of this compound are synthesized, the development of advanced analytical methods for their characterization will be crucial. Future efforts should focus on:

Hyphenated Spectroscopic Techniques: The use of hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and LC-NMR-MS will be invaluable for the rapid and unambiguous identification of products and impurities in complex reaction mixtures. nih.govnih.govnih.gov These techniques are particularly powerful for the analysis of cascade reaction products and for high-throughput screening.

Advanced NMR Spectroscopy: The application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the complete structural elucidation of novel and complex derivatives. High-field NMR can provide exceptional resolution for detailed structural analysis. copernicus.org

Chiral Chromatography: For the analysis and separation of enantiomeric derivatives, the development of robust chiral chromatography methods will be necessary.

Single-Crystal X-ray Diffraction: Obtaining single crystals of new derivatives for X-ray diffraction analysis will provide definitive proof of their three-dimensional structure, which is critical for understanding their reactivity and biological activity.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel and functional molecules with applications spanning from medicine to materials science.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Chlorofuro[2,3-c]pyridin-7-amine, and what analytical methods validate its purity?

  • Synthesis : Common methods involve multi-step reactions, such as cyclization of halogenated precursors (e.g., chlorinated furan derivatives) with amine-containing pyridine intermediates. For example, dihydroxylation of allyl-substituted precursors followed by oxidative cyclization (similar to methods for pyrrolo[2,3-c]isoquinolines) . Purification often employs silica gel chromatography with solvent systems like dichloromethane/methanol (95:5 v/v) .
  • Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural identity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) provides molecular weight verification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazards : The compound may cause respiratory irritation (H335) and serious eye damage (H318) based on structurally related chlorinated heterocycles .
  • Protocols : Use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C in airtight containers. Avoid bodily exposure, as such compounds are not FDA-approved for therapeutic use .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound?

  • Key Variables :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reducing hydrolysis .
  • Temperature : Controlled heating (e.g., 60–80°C) avoids thermal degradation; lower temperatures (room temp) favor selective cyclization .
  • Catalysts : Transition metals (e.g., CuCl) or Lewis acids (e.g., ZnCl₂) may accelerate specific steps, but require rigorous post-reaction removal .
    • Monitoring : In-situ techniques like TLC or FTIR track reaction progress. Adjust pH (e.g., buffered conditions) to stabilize reactive intermediates .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks. For example, coupling constants in ¹H NMR distinguish regioisomers .
  • Computational Aids : Density Functional Theory (DFT) calculations predict ¹³C NMR chemical shifts, aiding structural confirmation when experimental data conflicts .
  • Alternative Techniques : X-ray crystallography provides definitive structural resolution for crystalline derivatives .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Electron-Withdrawing Groups (EWGs) : The chlorine atom at the 2-position activates the pyridine ring for nucleophilic attack at adjacent positions.
  • Mechanistic Insight : EWGs increase electrophilicity at the C-3 position, facilitating substitutions (e.g., amination) under mild conditions. Steric effects from fused furan rings may necessitate bulky base additives (e.g., DIPEA) to prevent byproducts .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., ovarian cancer cells) to assess potency, referencing structurally similar pyrrolo[2,3-c]isoquinolines with IC₅₀ values <10 µM .
  • Target Engagement : Fluorescence polarization assays or Surface Plasmon Resonance (SPR) measure binding affinity to kinases or DNA repair enzymes, leveraging the compound’s fused aromatic system for π-π interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.